molecular formula C20H19N3O3 B5694673 N-allyl-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

N-allyl-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Cat. No. B5694673
M. Wt: 349.4 g/mol
InChI Key: FJTXPORJEDBXGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a member of the oxadiazole family, which is known for its diverse biological activities.

Scientific Research Applications

N-allyl-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been extensively studied for its potential applications in various areas of scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to exhibit high selectivity and sensitivity towards copper ions, making it a promising candidate for the development of new sensors for metal ion detection.
Another area of research where N-allyl-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has shown potential is in the field of cancer research. This compound has been reported to exhibit cytotoxic effects against cancer cells, making it a potential candidate for the development of new anti-cancer drugs.

Mechanism of Action

The exact mechanism of action of N-allyl-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is not fully understood. However, it is believed that the compound exerts its biological effects by interacting with specific cellular targets. In the case of metal ion detection, the compound is thought to chelate with copper ions, leading to changes in its fluorescence properties. In the case of cancer research, the compound is thought to induce apoptosis (programmed cell death) in cancer cells by disrupting cellular processes.
Biochemical and Physiological Effects:
N-allyl-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been shown to exhibit various biochemical and physiological effects. In addition to its fluorescent properties and cytotoxic effects, the compound has also been reported to exhibit antioxidant and anti-inflammatory properties. These effects make it a potential candidate for the development of new drugs for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-allyl-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is its high selectivity and sensitivity towards copper ions. This property makes it a promising candidate for the development of new sensors for metal ion detection. However, one of the limitations of this compound is its cytotoxic effects, which can make it difficult to use in certain lab experiments.

Future Directions

There are several future directions for the research on N-allyl-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide. One potential direction is the development of new fluorescent probes for the detection of other metal ions. Another potential direction is the further investigation of the compound's cytotoxic effects and its potential use as an anti-cancer drug. Additionally, the antioxidant and anti-inflammatory properties of the compound make it a potential candidate for the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of N-allyl-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide involves a multi-step process that begins with the reaction of 4-methoxybenzoyl chloride with allylamine to form N-allyl-4-methoxybenzamide. This intermediate is then reacted with 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde in the presence of a base to yield the final product. The synthesis of this compound has been reported in several research articles, and various modifications to the synthetic route have also been proposed.

properties

IUPAC Name

4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-3-13-23(20(24)16-9-11-17(25-2)12-10-16)14-18-21-19(22-26-18)15-7-5-4-6-8-15/h3-12H,1,13-14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTXPORJEDBXGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(CC=C)CC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(prop-2-en-1-yl)benzamide

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